![molecular formula C29H28ClF3N6O B610165 Chlorhydrate de Ponatinib CAS No. 1114544-31-8](/img/structure/B610165.png)
Chlorhydrate de Ponatinib
Vue d'ensemble
Description
Ponatinib is a kinase inhibitor that blocks the action of an abnormal protein that signals cancer cells to multiply, helping to stop the spread of cancer cells . It is particularly effective against the T315I mutation for the treatment of chronic myeloid leukemia .
Synthesis Analysis
A unique ionic cocrystal of Ponatinib hydrochloride was synthesized from both Ponatinib monohydrochloride and freebase Ponatinib as reagents . The former yielded powder samples, and the latter yielded either powders or large crystals, depending on the experimental conditions .Molecular Structure Analysis
The molecular structure of Ponatinib hydrochloride was determined by single-crystal X-ray diffraction and further characterized by solid-state NMR . The crystal structure contains both Ponatinib monocations and dications, along with three chloride ions and three water molecules .Physical And Chemical Properties Analysis
Ponatinib hydrochloride is a multicomponent crystal that features an unusual stoichiometry, with an asymmetric unit containing both monocations and dications of the Ponatinib molecule, three water molecules, and three chloride ions . Its molecular weight is 569.03 .Applications De Recherche Scientifique
Cristallographie et spectroscopie
Le chlorhydrate de Ponatinib a été utilisé dans l'étude de cocristaux ioniques uniques. Ces cocristaux ont été caractérisés par diffraction des rayons X sur monocristal (SCXRD) et par spectroscopie de RMN à l'état solide (SSNMR) {svg_1}. Ces recherches ont des applications potentielles dans l'étude de formes solides complexes de principes actifs pharmaceutiques (API) pour lesquelles les données de SCXRD ne sont pas disponibles {svg_2}.
Traitement de la leucémie myéloïde chronique (LMC)
Le this compound est approuvé pour le traitement des patients atteints de LMC présentant une résistance ou une intolérance aux inhibiteurs de tyrosine kinase antérieurs {svg_3} {svg_4}. Il a montré des profils de sécurité et d'efficacité favorables dans la pratique clinique réelle {svg_5}.
Traitement de la leucémie lymphoblastique aiguë à chromosome Philadelphie positif (ALL Ph+)
Ce composé est également utilisé dans le traitement des patients atteints d'ALL Ph+ récidivante ou réfractaire {svg_6} {svg_7}. Le taux de survie globale estimé à 1 an était de 68,6 % pour les patients atteints d'ALL Ph+ traités par le this compound {svg_8}.
Surveillance post-commercialisation
Des études de surveillance post-commercialisation ont été menées pour surveiller la sécurité et l'efficacité du this compound en pratique clinique {svg_9}. Ces études se concentrent sur les événements occlusifs artériels, qui présentent un intérêt particulier en raison des risques potentiels associés à ce médicament {svg_10}.
Recherche sur les événements occlusifs artériels
Le this compound a été associé à des événements occlusifs artériels chez certains patients {svg_11}. La recherche est en cours pour comprendre les risques et pour identifier les patients les plus susceptibles de présenter ces événements {svg_12}.
Synthèse de nouvelles formes solides
Des recherches ont été menées pour synthétiser de nouvelles formes solides de this compound {svg_13}. Ces études ont des applications potentielles dans le développement de nouvelles formulations pharmaceutiques {svg_14}.
Mécanisme D'action
Target of Action
Ponatinib hydrochloride is a multi-target kinase inhibitor . Its primary cellular target is the Bcr-Abl tyrosine kinase protein , which is constitutively active and promotes the progression of Chronic Myeloid Leukemia (CML) . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome .
Safety and Hazards
Orientations Futures
The FDA has granted accelerated approval to Ponatinib with chemotherapy for adult patients with newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia . There is ongoing research into the drug–drug interactions of Ponatinib with strong, moderate, or weak CYP3A4 inhibitors/inducers .
Propriétés
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNNZPNKQIADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClF3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149655 | |
Record name | Ponatinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1114544-31-8 | |
Record name | Ponatinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1114544318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponatinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-y1)-methyl)-3-(trifluoromethyl)phenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PONATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R6PU3D8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes the crystal structure of ponatinib hydrochloride unique?
A1: Ponatinib hydrochloride forms an unusual ionic cocrystal with an asymmetric unit containing both monocations and dications of the ponatinib molecule, three water molecules, and three chloride ions []. This unique structure features a charged imidazopyridazine moiety that forms a hydrogen bond between the ponatinib monocations and dications. Interestingly, one chloride ion does not participate in hydrogen bonding with any organic moiety and instead adopts a “square” arrangement with three water molecules [].
Q2: How can solid-state NMR (SSNMR) spectroscopy be used to study complex API forms like ponatinib hydrochloride?
A2: SSNMR, particularly at high and ultra-high magnetic fields (up to 35.2 T in this study), can provide valuable structural information for complex API crystal forms, even in the absence of diffraction data []. In the case of ponatinib hydrochloride, ¹³C CP/MAS spectra confirmed the presence of two crystallographically distinct ponatinib molecules. Additionally, ¹H and 2D ¹H–¹H DQ–SQ spectra identified and assigned the unusually deshielded imidazopyridazine proton. Furthermore, ¹D ³⁵Cl spectra obtained at multiple fields confirmed the presence of three distinct chloride ions, with density functional theory calculations correlating the SSNMR spectra with H⋯Cl⁻ hydrogen bonding arrangements [].
Q3: How has the cost of ponatinib hydrochloride evolved for the United States Medicare population?
A3: Data from the 2013 and 2015 Medicare Part D claims databases reveal a dramatic increase in the cost of ponatinib hydrochloride, marketed under the brand name Iclusig []. The per-patient cost of Iclusig increased by 2.5 times between 2013 and 2015. This rise in cost contributed to the overall doubling of Medicare spending on oral cancer drugs during this period, highlighting the growing financial burden of these medications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.